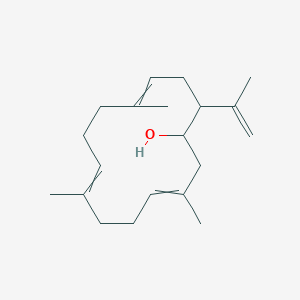
3,7,11-Trimethyl-14-(prop-1-en-2-yl)cyclotetradeca-3,7,11-trien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,11-Trimethyl-14-(prop-1-en-2-yl)cyclotetradeca-3,7,11-trien-1-ol is a complex organic compound belonging to the class of cembrane diterpenoids. These compounds are characterized by a cembrane skeleton, which includes an isopropyl group at C-1 and three symmetrically disposed methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,7,11-Trimethyl-14-(prop-1-en-2-yl)cyclotetradeca-3,7,11-trien-1-ol typically involves multiple steps, including cyclization and functional group modifications.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process .
Analyse Chemischer Reaktionen
Types of Reactions: 3,7,11-Trimethyl-14-(prop-1-en-2-yl)cyclotetradeca-3,7,11-trien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or alkenes .
Wissenschaftliche Forschungsanwendungen
3,7,11-Trimethyl-14-(prop-1-en-2-yl)cyclotetradeca-3,7,11-trien-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3,7,11-Trimethyl-14-(prop-1-en-2-yl)cyclotetradeca-3,7,11-trien-1-ol involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context
Eigenschaften
CAS-Nummer |
95772-53-5 |
|---|---|
Molekularformel |
C20H32O |
Molekulargewicht |
288.5 g/mol |
IUPAC-Name |
3,7,11-trimethyl-14-prop-1-en-2-ylcyclotetradeca-3,7,11-trien-1-ol |
InChI |
InChI=1S/C20H32O/c1-15(2)19-13-12-17(4)10-6-8-16(3)9-7-11-18(5)14-20(19)21/h8,11-12,19-21H,1,6-7,9-10,13-14H2,2-5H3 |
InChI-Schlüssel |
HTWXQGABXITTNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCCC(=CCC(C(CC(=CCC1)C)O)C(=C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


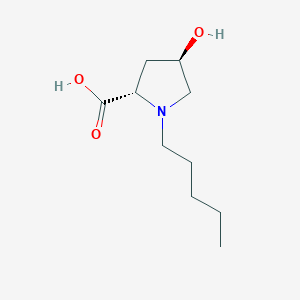
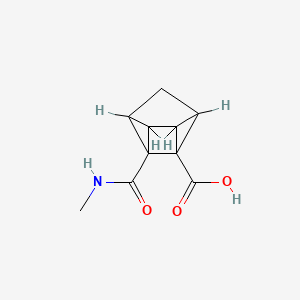
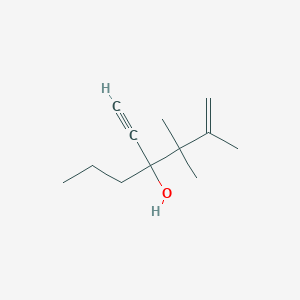
![1,1,1-Trifluoro-3-(trimethylsilyl)-2-[(trimethylsilyl)methyl]propan-2-ol](/img/structure/B14349132.png)
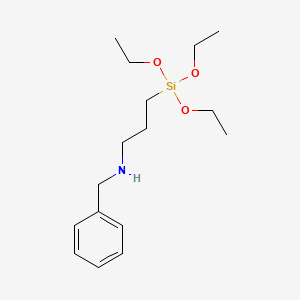
![N-[2-Methoxy-5-(phenylmethanesulfonyl)phenyl]propanamide](/img/structure/B14349135.png)
![2,2'-[[1,1'-Bi(cyclohexane)]-4,4'-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14349142.png)
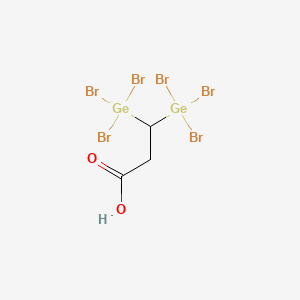

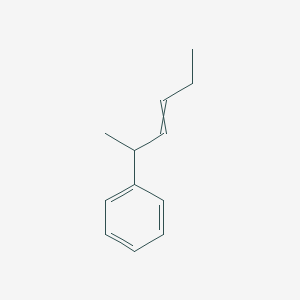

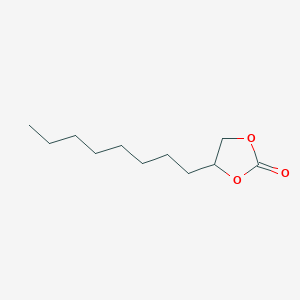
![1-[(10-Bromodecyl)oxy]naphthalene](/img/structure/B14349168.png)
![N-[1-(4-Cyanophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14349170.png)
